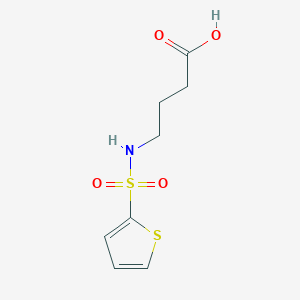

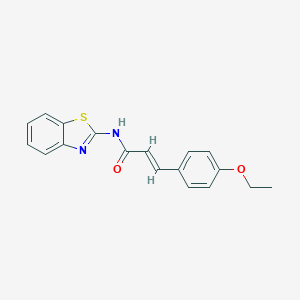

4-(Thiophene-2-sulfonylamino)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions . It is a colorless liquid with a benzene-like odor .

Synthesis Analysis

Thiophene and its derivatives can be synthesized through various methods. For instance, thiophene itself can be synthesized by fusing together sulfur and 1,4-diketones . The synthesis of specific thiophene derivatives would depend on the desired substituents .Molecular Structure Analysis

The molecular structure of thiophene consists of four carbon atoms and one sulfur atom arranged in a five-membered ring. The sulfur atom contributes two π electrons to the aromatic sextet .Chemical Reactions Analysis

Thiophene undergoes a variety of chemical reactions, including electrophilic and nucleophilic substitutions. Electrophilic substitutions occur more readily due to the electron-rich nature of the thiophene ring .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid at room temperature with a molecular weight of 84.14 g/mol. It has a boiling point of 84 °C and a melting point of -38 °C. Its density is 1.051 g/mL at 25 °C .科学的研究の応用

Medicinal Chemistry: Anticancer Agents

4-(Thiophene-2-sulfonylamino)-butyric acid: has been utilized in the synthesis of compounds with potential anticancer properties . The thiophene moiety is a common feature in many therapeutic agents due to its ability to interact with various biological targets. In particular, the sulfonylamino group can be instrumental in the design of novel chemotherapeutic agents, offering a platform for the development of drugs with improved efficacy and selectivity.

Material Science: Metal Complexing Agents

In material science, this compound serves as a precursor for creating metal complexing agents . These agents are crucial in developing new materials with enhanced electrical, optical, or magnetic properties. The unique structure of thiophene-based compounds allows for the formation of complexes with metals, which can be used in advanced technological applications such as semiconductors and sensors.

Proteomics Research: Biochemical Studies

The compound is also significant in proteomics research, where it is used to study protein interactions and functions . Its structural characteristics enable it to bind with proteins, making it a valuable tool for probing the proteome and understanding the underlying mechanisms of various diseases.

Therapeutic Properties: Monoamine Oxidase Inhibitors

Research has indicated that thiophene derivatives can act as monoamine oxidase inhibitors, which are important in treating psychiatric and neurological disorders . By inhibiting this enzyme, 4-(Thiophene-2-sulfonylamino)-butyric acid derivatives could potentially be used to manage depression, anxiety, and Parkinson’s disease.

Drug Design: Pharmacologically Active Compounds

The versatility of thiophene compounds extends to the design of a wide range of pharmacologically active compounds. Their structural diversity allows for the creation of molecules with specific biological activities, making them indispensable in the search for new drugs .

Industrial Applications: Development of Insecticides

Lastly, thiophene derivatives, including those with the sulfonylamino group, have found applications in the industrial sector as insecticides . Their effectiveness in pest control makes them valuable components in agricultural practices, contributing to the protection of crops and yield optimization.

作用機序

Target of Action

Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

Thiophene derivatives are known to react easily with electrophiles due to the sulfur atom that contributes two π electrons to the aromatic sextet . This property allows them to interact with various targets in the body, leading to their diverse therapeutic effects .

Biochemical Pathways

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .

Pharmacokinetics

Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile could influence the compound’s bioavailability.

Result of Action

Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .

Action Environment

The chemical properties of thiophene derivatives, including their reactivity with electrophiles and solubility in organic solvents, could potentially be influenced by environmental conditions .

Safety and Hazards

将来の方向性

Thiophene and its derivatives have been widely used in the synthesis of various organic compounds, including pharmaceuticals and materials for organic field effect transistors and organic solar cells . Future research may continue to explore new synthesis methods and applications for these versatile compounds.

特性

IUPAC Name |

4-(thiophen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4S2/c10-7(11)3-1-5-9-15(12,13)8-4-2-6-14-8/h2,4,6,9H,1,3,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELHFEHOFVTARV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)S(=O)(=O)NCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Thiophene-2-sulfonylamino)-butyric acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Ethyl 6-methyl 4-[(2-hydroxyethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362912.png)

![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)

![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)methyl]benzoic acid](/img/structure/B362925.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B362930.png)

![2-(5-{3-nitrophenyl}-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoic acid](/img/structure/B362937.png)

![Ethyl 7-(3-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362946.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)

![2-(Furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B362971.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)